1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety and a propanone group
Mechanism of Action
Target of Action
The compound contains a pyridazinone ring, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to interact with a range of biological targets and have various physiological effects . .
Mode of Action
The mode of action of pyridazinone derivatives can vary widely depending on the specific compound and its targets. For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced inotropic and vasodilator properties
Biochemical Pathways
Pyridazinone derivatives can affect various biochemical pathways depending on their specific targets. For example, PDE-III inhibitors like some pyridazinone derivatives can increase the concentration of cyclic AMP in cells, affecting multiple downstream pathways
Result of Action
The result of a compound’s action can vary widely depending on its specific targets and mode of action. For example, PDE-III inhibitors can lead to increased contractility and relaxation of the heart muscle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit diverse biological activities.
Pyridazine Derivatives: Compounds such as pyridazinone derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is unique due to its specific combination of a piperazine ring with a pyridazine moiety and a propanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZEHVWUGXSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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